molecular formula C12H13ClN2 B1474737 4-(chloromethyl)-1-(2-methylbenzyl)-1H-imidazole CAS No. 1697069-51-4

4-(chloromethyl)-1-(2-methylbenzyl)-1H-imidazole

Cat. No.: B1474737
CAS No.: 1697069-51-4
M. Wt: 220.7 g/mol
InChI Key: AUEJSJRKQYYXGM-UHFFFAOYSA-N
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Description

4-(chloromethyl)-1-(2-methylbenzyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a chloromethyl group at position 4 and a 2-methylbenzyl group at position 1 of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-(2-methylbenzyl)-1H-imidazole typically involves the alkylation of 1H-imidazole with 2-methylbenzyl chloride, followed by chloromethylation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, facilitating nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often employ microreactor technology, which allows for precise control over reaction conditions and improved safety profiles compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-(2-methylbenzyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to yield imidazole derivatives with altered electronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and moderate temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include amine-substituted imidazoles, thioether derivatives, and alkoxy-substituted imidazoles.

    Oxidation Products: Imidazole N-oxides.

    Reduction Products: Reduced imidazole derivatives with modified electronic properties.

Scientific Research Applications

4-(chloromethyl)-1-(2-methylbenzyl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound is investigated for its use in the synthesis of advanced materials, including polymers and coordination complexes.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and protein-ligand interactions.

    Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(2-methylbenzyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The 2-methylbenzyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methylbenzyl)-1H-imidazole: Lacks the chloromethyl group, resulting in different reactivity and biological activity.

    4-(chloromethyl)-1H-imidazole: Lacks the 2-methylbenzyl group, affecting its lipophilicity and target interactions.

    4-(bromomethyl)-1-(2-methylbenzyl)-1H-imidazole: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the halogen.

Uniqueness

4-(chloromethyl)-1-(2-methylbenzyl)-1H-imidazole is unique due to the combination of the chloromethyl and 2-methylbenzyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-(chloromethyl)-1-[(2-methylphenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c1-10-4-2-3-5-11(10)7-15-8-12(6-13)14-9-15/h2-5,8-9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEJSJRKQYYXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(N=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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